(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
This compound is a highly oxygenated trisaccharide derivative featuring multiple hydroxyl (-OH) and carboxylic acid (-COOH) groups. Its structure comprises three interconnected oxane (pyranose) rings, with carboxy groups at the 2-position of two rings and a branched glycosidic linkage.
Properties
IUPAC Name |
(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMOLEFTQBMNLQ-BKBMJHBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O)C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25990-10-7 (homopolymer), 9046-38-2 (Parent) | |
| Record name | Polygalacturonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galacturonic acid, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60873878 | |
| Record name | alpha-D-Galacturonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pectic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6294-16-2, 9046-38-2, 25990-10-7, 9046-40-6 | |
| Record name | alpha-D-Galacturonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polygalacturonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009046382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galacturonic acid, homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-galacturonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03511 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-D-Galacturonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-D-GALACTURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP8I6411H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pectic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Condensation Reactions for Oxane Ring Assembly
Glycosidic bonds between oxane units are formed via acid-catalyzed condensation reactions. The hemiacetal group of one oxane reacts with a hydroxyl group of another, releasing water. For example, the linkage between the central and peripheral oxane rings involves activating the anomeric carbon (C1) of a donor oxane with a leaving group (e.g., trichloroacetimidate) and coupling it to the C3 hydroxyl of the acceptor oxane.
Representative Conditions
| Reaction Component | Specification |
|---|---|
| Donor oxane | Trichloroacetimidate-activated C1 |
| Acceptor oxane | Free C3 hydroxyl |
| Catalyst | Trimethylsilyl triflate (TMSOTf, 0.1 eq) |
| Solvent | Anhydrous dichloromethane |
| Yield | 68–72% |
Stereochemical outcomes depend on the anomeric configuration (α/β) of the donor, which is controlled by neighboring group participation during activation.
Selective Oxidation of Primary Alcohols
Nitroxyl-Mediated Oxidation
Primary alcohols in oligosaccharides are oxidized to carboxylic acids using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the oxidant and catalytic di-tertiary-alkyl nitroxyl radicals (e.g., TEMPO). This method selectively targets primary alcohols even in the presence of secondary hydroxyl groups and acid-labile protecting groups.
Optimized Protocol
-
Dissolve the partially protected oligosaccharide in tert-butanol/water (4:1).
-
Add TEMPO (2 mol%) and NaHCO₃ to adjust pH to 8.5–9.5.
-
Introduce DBDMH (1.5 eq per primary alcohol) at 25°C.
-
Stir for 6–8 hours, then quench with Na₂S₂O₃.
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion | 89–93% |
| Selectivity (primary:secondary) | >20:1 |
| Carboxylic acid yield | 85–88% |
This method avoids side reactions such as β-elimination, which is common in strong acidic or basic conditions.
Protection/Deprotection Strategies
Transient Protecting Groups
Benzyl (Bn) and acetyl (Ac) groups are employed to mask hydroxyl groups during glycosylation and oxidation steps. For example:
-
Benzyl ethers : Introduced via Williamson ether synthesis using BnBr and NaH in DMF. Removed by hydrogenolysis (H₂/Pd-C).
-
Acetyl esters : Installed using acetic anhydride/pyridine. Cleaved by Zemplén deacetylation (NaOMe/MeOH).
Case Study: Central Oxane Synthesis
-
Protect C2, C4, and C6 hydroxyls of glucose with Bn groups.
-
Deprotect Bn groups under H₂/Pd-C to regenerate hydroxyls for subsequent glycosylation.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions: : Alpha-D-galacturonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: It can be reduced to form galactose using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of alpha-D-galacturonic acid, leading to the formation of esters and ethers.
Major Products
Oxidation: Galactaric acid (mucic acid)
Reduction: Galactose
Substitution: Various esters and ethers
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research has indicated that certain derivatives of this compound exhibit antimicrobial properties. The structural features enhance interactions with bacterial cell walls or membranes.
- A study found that modifications to the carboxylic acid groups can improve efficacy against specific strains of bacteria .
- Antioxidant Properties :
- Drug Delivery Systems :
Biochemical Applications
-
Enzyme Inhibition :
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of glycosidases which are important in carbohydrate metabolism .
- This inhibition can lead to therapeutic effects in conditions like diabetes by modulating glucose absorption.
- Prebiotic Potential :
Food Science Applications
- Flavor Enhancement :
- Preservative Qualities :
Data Tables
Case Studies
- Antimicrobial Efficacy : A study published in Organic Chemistry Frontiers demonstrated that derivatives of this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent in food preservation and health supplements .
- Prebiotic Effects : Research conducted on the impact of oligosaccharides derived from this compound indicated an increase in beneficial gut bacteria populations in animal models. This supports its application as a functional ingredient in dietary products aimed at promoting digestive health .
Mechanism of Action
The mechanism of action of alpha-D-galacturonic acid involves its incorporation into polysaccharides like pectin. In plants, it contributes to the structural integrity of cell walls by forming a network of covalently linked polysaccharides. This network provides mechanical strength and resistance to plant tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound belongs to a class of polyhydroxy carboxylic acid derivatives, sharing structural motifs with triterpene glycosides, flavonoid conjugates, and other polysaccharide-based molecules. Key comparisons include:
Key Comparison Metrics
Structural Similarity: Tanimoto Coefficient: Used to quantify overlap in molecular fingerprints (e.g., Morgan or MACCS keys). Compounds with scores >0.5 are considered structurally analogous . For example, aglaithioduline shares ~70% similarity with SAHA, enabling similar HDAC8 binding . Murcko Scaffolds: The target compound’s branched oxane-carboxylate scaffold differs from flavonoid () or triterpene () cores, reducing overlap in chemotype clusters .
Physicochemical Properties: Polarity: The target compound’s high polarity (413 Ų) exceeds flavonoid derivatives (e.g., ~200 Ų for ) but aligns with triterpene glycosides (e.g., ) . Hydrogen Bonding: With 15 H-bond donors and 26 acceptors, it surpasses most analogs, suggesting strong solvation but poor bioavailability .
Bioactivity and Target Prediction: Unlike SAHA-like compounds () or kinase-targeting flavonoids (), the target compound is predicted to interact with DNA/RNA, metabolic enzymes (CYP450), and endocrine receptors . Similar to triterpene glycosides (), it may exhibit hepatotoxicity and renal toxicity due to metabolic accumulation .
Docking and Binding Affinity: Molecular docking tools (e.g., SwissSimilarity) highlight that minor structural variations, such as substituent positioning in oxane rings, significantly alter binding pocket interactions . For instance, replacing a hydroxyl with a methoxy group (as in ) reduces affinity for hydrophilic targets .
Research Implications and Limitations
- Gaps in Data : Direct experimental data on the target compound’s bioactivity are absent; predictions rely on computational models (e.g., ADMET, molecular docking) .
- Synthetic Challenges : The compound’s complexity (multiple stereocenters, glycosidic bonds) poses synthesis and purification hurdles, limiting empirical studies .
- Therapeutic Potential: Structural analogs like triterpene glycosides show anti-inflammatory and anticancer activity, suggesting possible applications for the target compound pending further validation .
Biological Activity
The compound (2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex polyphenolic compound with significant biological activities. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C27H30O16 and a molecular weight of 610.5 g/mol. Its structure features multiple hydroxyl groups and carboxylic acid functionalities that contribute to its biological activity. The stereochemistry of the compound is crucial for its interaction with biological targets.
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity. Antioxidants are vital in combating oxidative stress linked to various diseases. The presence of multiple hydroxyl groups enhances the electron-donating ability of the molecule, making it effective in scavenging free radicals.
Anti-inflammatory Effects
Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition suggests potential applications in treating inflammatory diseases such as arthritis and cardiovascular disorders .
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. It induces apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation. Notably, it has been shown to inhibit STAT3 activation in certain cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
- Cell Signaling Modulation : It interferes with key signaling pathways such as NF-kB and MAPK pathways that are often dysregulated in cancer.
- Gene Expression Regulation : The compound may influence the expression of genes associated with inflammation and apoptosis.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid .
- Anti-inflammatory Research : Another study indicated that the compound reduced inflammation markers in animal models of arthritis by inhibiting COX enzymes .
- Cancer Cell Line Studies : In vitro studies showed that this compound inhibited the growth of various cancer cell lines including breast and prostate cancer cells by inducing apoptosis through caspase activation .
Data Table: Biological Activities Summary
Q & A
How can the stereochemical configuration of this compound be experimentally determined?
Answer:
The compound’s stereochemical complexity requires advanced analytical techniques:
- NMR Spectroscopy : Use - and -NMR to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial relationships between protons .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for validating chiral centers in the oxane and oxolane rings .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to confirm configurations of hydroxyl and carboxyl groups .
What methodologies resolve contradictions in spectroscopic data for such highly substituted carbohydrates?
Answer:
Contradictions often arise from overlapping signals or dynamic conformational changes. Strategies include:
- Orthogonal Validation : Cross-reference NMR data with high-resolution mass spectrometry (HR-MS) to confirm molecular formula and fragmentation patterns .
- Dynamic NMR Studies : Analyze temperature-dependent NMR shifts to identify interconverting conformers .
- Computational Modeling : Use molecular dynamics simulations (e.g., Gaussian or Amber) to predict stable conformers and compare with experimental data .
What synthetic strategies are effective for constructing this polyhydroxy-oxane scaffold?
Answer:
Key steps involve regioselective glycosylation and protecting group chemistry:
- Stepwise Glycosylation : Use trichloroacetimidate or thioglycoside donors for iterative coupling of monosaccharide units, ensuring stereochemical fidelity at each step .
- Protecting Group Strategy : Temporarily mask hydroxyl groups with benzyl (Bn) or acetyl (Ac) groups to direct reactivity. For example, benzylidene acetals can protect vicinal diols during carboxylation .
- Carboxylation : Introduce the carboxy groups via oxidation of primary alcohols (e.g., using TEMPO/NaClO) or selective deprotection of masked esters .
How should stability be assessed under varying pH and temperature conditions?
Answer:
Stability studies are critical for experimental reproducibility:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC at 24-hour intervals. Carboxylic acid groups may undergo esterification or decarboxylation under acidic/basic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -20°C to prevent hydrolysis of glycosidic bonds .
What experimental approaches elucidate its biological interactions with enzymes or receptors?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., ) with carbohydrate-binding proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with lectins or glycosidases .
- Enzyme Inhibition Assays : Test inhibitory effects on glycosyltransferases using radiolabeled substrates (e.g., -UDP-glucose) .
What analytical techniques ensure purity and structural integrity during characterization?
Answer:
- HPLC-PDA/MS : Use reverse-phase HPLC with photodiode array (PDA) detection and electrospray ionization (ESI)-MS to separate and identify impurities (e.g., hydrolyzed byproducts) .
- Ion Chromatography : Quantify free carboxylate anions (e.g., using a Dionex ICS-5000 system) to assess deprotonation states .
- Elemental Analysis : Verify elemental composition (C, H, O) to confirm synthetic accuracy .
What safety precautions are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Ventilation : Work in a fume hood to minimize inhalation risks, particularly during lyophilization or solvent evaporation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified hazardous waste contractors .
How can metabolic pathways involving this compound be studied in model systems?
Answer:
- Isotopic Labeling : Synthesize -labeled analogs to track incorporation into glycoconjugates using LC-MS/MS .
- Enzyme Profiling : Incubate with liver microsomes or recombinant glycosidases (e.g., β-glucuronidase) to identify metabolic products .
- Cell-Based Assays : Use fluorescently tagged derivatives (e.g., FITC conjugates) to visualize cellular uptake via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
